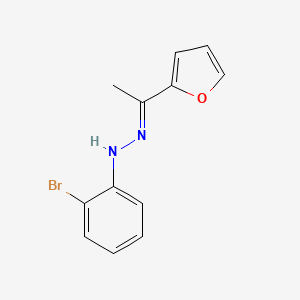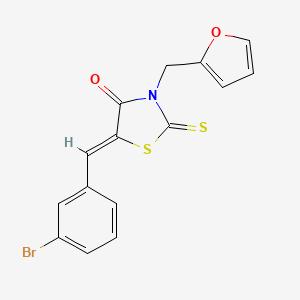
5-(3-bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BBF or BBF 286, and it belongs to the class of thiazolidinone derivatives.
Scientific Research Applications
BBF 286 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. BBF 286 has also been shown to have neuroprotective effects and to enhance memory and learning. Moreover, BBF 286 has been investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of BBF 286 is not fully understood, but it is believed to act through various pathways. BBF 286 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, thereby reducing inflammation. BBF 286 has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
BBF 286 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. BBF 286 has also been found to induce cell death in cancer cells by inhibiting the activity of topoisomerase II. Moreover, BBF 286 has been found to enhance memory and learning by increasing the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
BBF 286 has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its various applications. However, BBF 286 also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy of the results. Moreover, BBF 286 can exhibit low solubility in some solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BBF 286. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in the treatment of metabolic disorders such as diabetes. Moreover, further studies are needed to fully understand the mechanism of action of BBF 286 and to identify its potential targets for drug development. Finally, more research is needed to investigate the potential side effects and toxicity of BBF 286 to ensure its safety for use in humans.
Conclusion:
In conclusion, BBF 286 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its neuroprotective effects and potential use in the treatment of metabolic disorders. While BBF 286 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
BBF 286 can be synthesized using various methods, including the reaction of 3-bromobenzaldehyde with 2-furylacetic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained by cyclization of the intermediate in the presence of acetic acid. The purity of the compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S2/c16-11-4-1-3-10(7-11)8-13-14(18)17(15(20)21-13)9-12-5-2-6-19-12/h1-8H,9H2/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYZZHCRSHSDR-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
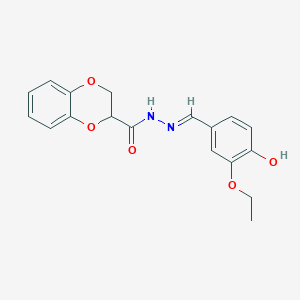
![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
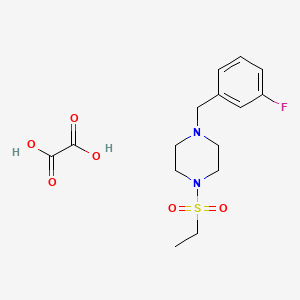
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)
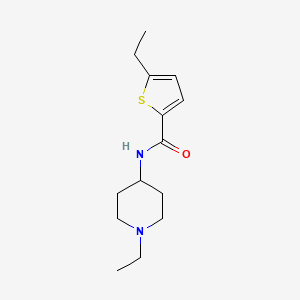
![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
